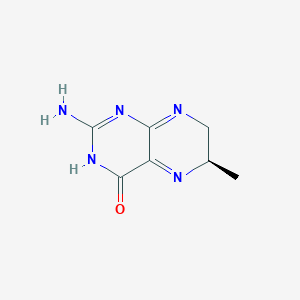
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,(R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridine ring system with an amino group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4-diaminopyrimidine with formic acid or formamide, followed by cyclization to form the pteridine ring. The reaction conditions often require heating and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridinone compounds.
Scientific Research Applications
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridinone family.
Folic Acid: A well-known pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in chemotherapy.
Uniqueness
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(6R)-2-amino-6-methyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3H,2H2,1H3,(H3,8,9,11,12,13)/t3-/m1/s1 |
InChI Key |
QARNTSWBYSPKTL-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1CN=C2C(=N1)C(=O)NC(=N2)N |
Canonical SMILES |
CC1CN=C2C(=N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















